
1-(2-Phenylcyclohexyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenylcyclohexyl)piperidine hydrochloride is a synthetic compound known for its significant pharmacological properties. It is structurally related to phencyclidine and is primarily recognized for its use as a dissociative anesthetic. The compound has a molecular formula of C17H26ClN and a molecular weight of 279.856 g/mol .
Vorbereitungsmethoden
The synthesis of 1-(2-Phenylcyclohexyl)piperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with cyclohexanone in the presence of a reducing agent. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
1-(2-Phenylcyclohexyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2-Phenylcyclohexyl)piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of dissociative anesthetics.
Biology: The compound is utilized in neurobiological research to study the effects of NMDA receptor antagonists on neural activity.
Medicine: It has been investigated for its potential use in anesthesia and pain management due to its dissociative properties.
Industry: The compound is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes
Wirkmechanismus
The primary mechanism of action of 1-(2-Phenylcyclohexyl)piperidine hydrochloride involves the inhibition of NMDA receptors. These receptors are ionotropic receptors found on the dendrites of neurons and play a crucial role in excitatory neurotransmission. By binding to the NMDA receptor, the compound blocks the influx of positive ions, thereby inhibiting neuronal depolarization and affecting cognitive and sensory functions .
Vergleich Mit ähnlichen Verbindungen
1-(2-Phenylcyclohexyl)piperidine hydrochloride is structurally similar to other dissociative anesthetics such as ketamine and phencyclidine. it is unique in its specific binding affinity and pharmacological profile. Similar compounds include:
Phencyclidine (PCP): Known for its potent dissociative effects and use as a recreational drug.
Ketamine: Widely used in clinical settings for anesthesia and pain management.
Methoxetamine: A newer dissociative anesthetic with similar properties but different pharmacokinetics.
Each of these compounds has unique properties that make them suitable for different applications in medicine and research.
Eigenschaften
Molekularformel |
C17H26ClN |
|---|---|
Molekulargewicht |
279.8 g/mol |
IUPAC-Name |
1-(2-phenylcyclohexyl)piperidine;hydrochloride |
InChI |
InChI=1S/C17H25N.ClH/c1-3-9-15(10-4-1)16-11-5-6-12-17(16)18-13-7-2-8-14-18;/h1,3-4,9-10,16-17H,2,5-8,11-14H2;1H |
InChI-Schlüssel |
KDLDDWRUPYCNIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2CCCCC2C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12007747.png)
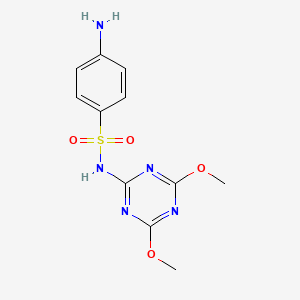
![3-[2-(benzyloxy)phenyl]-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12007759.png)
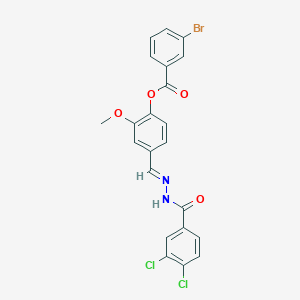
![(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12007765.png)
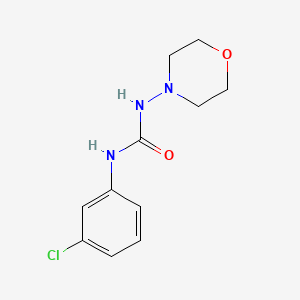

![Benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-](/img/structure/B12007782.png)

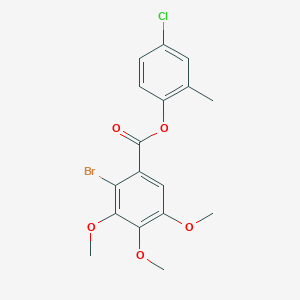

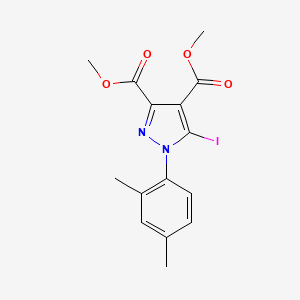
![8-chloro-7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12007813.png)

